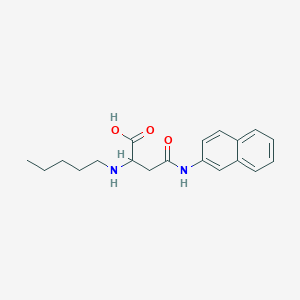

4-(Naphthalen-2-ylamino)-4-oxo-2-(pentylamino)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Microbial Biodegradation of Polyaromatic Hydrocarbons

Polyaromatic hydrocarbons (PAHs), including compounds structurally related to naphthalene, represent a significant environmental concern due to their toxicity and persistence. Microbial degradation is a key mechanism for the ecological recovery of sites contaminated with PAHs. Research has extensively studied the genetic regulation of microbial pathways responsible for naphthalene degradation, highlighting the role of various bacteria in breaking down these compounds. This understanding is crucial for developing new bioremediation techniques to address PAH contamination (Peng et al., 2008).

Genotoxic Potential of Naphthalene Derivatives

The genotoxicity of naphthalene derivatives, such as 1,4-naphthoquinone, has been studied in both in vitro and in vivo models. These studies provide insights into the potential health risks associated with exposure to naphthalene compounds. Despite some evidence of clastogenic responses in vitro, in vivo studies suggest that healthy mammalian tissues, due to their efficient antioxidant defense mechanisms, may not experience significant genotoxic effects from naphthalene derivatives (Fowler et al., 2018).

Environmental Fate and Effects of Oxo-Process Chemicals

Research on the environmental fate and effects of oxo-process chemicals, including C4 and C8 compounds, reveals their rapid biodegradability and low toxicity to aquatic life. These findings suggest that inadvertent releases of such chemicals into the environment would likely be mitigated through natural biodegradation processes, posing minimal risk to aquatic ecosystems (Staples, 2001).

Naphthalimides in Medicinal Applications

Naphthalimide compounds, featuring the naphthalene framework, demonstrate extensive potential in medicinal applications due to their ability to interact with various biological targets. These interactions suggest a broad utility in developing anticancer agents, antibacterial, antifungal, antiviral, and anti-inflammatory drugs, highlighting the medicinal relevance of naphthalene derivatives in contemporary research (Gong et al., 2016).

Analytical Methods for Naphthenic Acids

The development of analytical methods for the semi-quantification of total naphthenic acids in environmental samples is crucial for monitoring their presence and understanding their impact. Such methods facilitate the assessment of pollution levels and inform the design of remediation strategies to address contamination from oil sands operations (Kovalchik et al., 2017).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(naphthalen-2-ylamino)-4-oxo-2-(pentylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-2-3-6-11-20-17(19(23)24)13-18(22)21-16-10-9-14-7-4-5-8-15(14)12-16/h4-5,7-10,12,17,20H,2-3,6,11,13H2,1H3,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPCGVLRSGFDGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(CC(=O)NC1=CC2=CC=CC=C2C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2836116.png)

![N-(3-methyl-4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2836118.png)

![Methyl 6-(benzo[b]thiophene-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2836122.png)